molecular formula C25H29N5O3S B2897864 N-(2-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1116038-21-1

N-(2-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2897864
CAS No.: 1116038-21-1
M. Wt: 479.6
InChI Key: ZXGXAHJVTULOMD-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a structurally complex piperazine-acetamide derivative featuring a pyrazine core, a sulfanyl linker, and substituted aryl groups. Key structural motifs include:

  • Piperazine ring: Substituted with a 2-methoxyphenyl group, a common pharmacophore in TRPC6 modulators and anticonvulsant agents .
  • Pyrazine-sulfanyl-acetamide backbone: The sulfanyl group bridges the pyrazine and acetamide moieties, a feature shared with antiviral and anti-inflammatory compounds .
  • Aryl substituents: The 2-ethoxyphenyl and 2-methoxyphenyl groups enhance lipophilicity and influence receptor binding .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-3-33-21-10-6-4-8-19(21)28-23(31)18-34-25-24(26-12-13-27-25)30-16-14-29(15-17-30)20-9-5-7-11-22(20)32-2/h4-13H,3,14-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGXAHJVTULOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
N-(2-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide C25H28N6O3S 504.60 g/mol Pyrazine, sulfanyl, 2-ethoxyphenyl Not explicitly reported Synthesized
PPZ2 (2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide) C22H29N3O2 391.50 g/mol Piperazine, acetamide, 2-ethoxyphenyl TRPC6 modulator (neuroprotective)
N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 14) C18H20ClN3O 329.83 g/mol Piperazine, 3-chlorophenyl Anticonvulsant (preclinical)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13) C22H24N4O2S 408.52 g/mol Thiazole, 4-methoxyphenyl MMP inhibitor (anti-inflammatory)
N-(2-Methoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide (L383-1370) C24H27N5O2S 449.57 g/mol Pyridazine, sulfanyl, 3-methylphenyl Screening compound (availability: 40 mg)

Key Findings:

Piperazine-Acetamide Core :

  • All compounds share a piperazine-acetamide backbone, critical for binding to receptors such as TRPC channels or serotonin receptors . The 2-methoxyphenyl substituent on the piperazine ring (as in the target compound) enhances selectivity for neuroreceptors compared to unsubstituted analogs .

Heterocyclic Variations :

  • Replacement of pyrazine (target compound) with pyridazine (L383-1370) or thiazole (Compound 13) alters electronic properties and bioavailability. For example, thiazole-containing derivatives (e.g., Compound 13) exhibit higher melting points (~289°C) due to increased crystallinity .

Substituent Effects :

  • 2-Ethoxyphenyl vs. 3-Chlorophenyl : The 2-ethoxyphenyl group in PPZ2 and the target compound improves blood-brain barrier permeability compared to the 3-chlorophenyl group in anticonvulsant derivatives .
  • Sulfanyl Linker : The sulfanyl group in the target compound and L383-1370 may enhance metabolic stability relative to ether or amine linkers .

In contrast, piperazine-thiazole hybrids (e.g., Compound 13) inhibit matrix metalloproteinases (MMPs), indicating divergent therapeutic applications despite structural similarities .

Research Implications and Limitations

  • Synthetic Accessibility : Compounds like L383-1370 are commercially available (40 mg), whereas the target compound may require custom synthesis via regioselective S-alkylation .
  • Activity Gaps : While PPZ2 and anticonvulsant derivatives () are well-characterized, the target compound’s pharmacological profile remains unstudied. Its pyrazine-sulfanyl scaffold may warrant evaluation for antiviral or anti-inflammatory activity, as seen in structurally related compounds .
  • Computational Modeling : Molecular docking studies (e.g., ) could predict the target compound’s affinity for TRPC6 or 5-HT1A receptors, leveraging its structural similarity to PPZ2 and 18F-Mefway .

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